molecular formula C10H8Br2O2 B2820326 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-30-8

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B2820326
CAS No.: 1189817-30-8
M. Wt: 319.98
InChI Key: ISQJJKIRKHUOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one” is a derivative of dibenzoxepin . Dibenzoxepin is a tricyclic compound and is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .


Synthesis Analysis

The synthesis of related compounds involves a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy . A sym-oxepin oxide was synthesized with restricted conformational mobility and altered reactivity . Nitrogen extrusion from the azo diepoxide generates the sym-oxepin oxide, the altered reactivity of which is attributed to the conformational rigidity as compared to the parent molecule .


Molecular Structure Analysis

The molecular structure of related compounds has been verified by X-ray crystal structure analysis . The structure of the compound is likely to be influenced by the bromination of the bridgehead diene .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy . Nitrogen extrusion from the azo diepoxide generates the sym-oxepin oxide .

Scientific Research Applications

Catalytic Asymmetric Synthesis

The dibenzo[b,f][1,4]oxazepine scaffold, closely related to 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, is recognized for its wide variety of biological and pharmacological activities. Catalytic asymmetric methodologies for synthesizing chiral derivatives of these compounds are limited but have significant implications for medicinal chemistry. These methodologies have been explored for their substrate scope, limitations, and application in synthesizing related compounds, highlighting the structural versatility and potential utility of these cyclic seven-membered imines (L. D. Munck, C. Vila, J. Pedro, 2018).

Anticonvulsant and Hypnotic Agents

Compounds structurally similar to this compound have been synthesized and evaluated for their anticonvulsant effects and neurotoxicity. The research demonstrates the potential of these compounds as anticonvulsant and hypnotic agents, with specific derivatives showing significant activity in standard tests (Xianqing Deng et al., 2011).

Efficient One-Pot Synthesis

The dibenzo[b,e]oxepine derivatives, which share structural features with this compound, have been efficiently constructed through one-pot tandem reactions. This synthesis approach, utilizing Lewis acid catalysis, underscores the compound's versatility and the feasibility of generating diverse derivatives with potential biological and chemical applications (Ch. Raji Reddy et al., 2011).

Protein-Tyrosine Kinase (PTK) Inhibitors

Derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one have been synthesized and characterized for their inhibitory activities against protein-tyrosine kinases (PTKs), highlighting their potential therapeutic significance. The structure-activity relationship studies of these compounds contribute to understanding how modifications in the benzoxepinone framework can affect biological activity, offering insights into designing more effective PTK inhibitors (Ning Li et al., 2017).

Transition-Metal-Free Synthesis

The development of a transition-metal-free synthesis for dibenzo[b,f]oxepins from 2-halobenzaldehydes involves a base-mediated process that highlights an alternative, environmentally friendly pathway for producing dibenzo[b,f]oxepin derivatives. This method emphasizes the potential for sustainable synthetic routes in the generation of compounds related to this compound (Young Lok Choi et al., 2012).

Properties

IUPAC Name

4,7-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQJJKIRKHUOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)C(=O)C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (700 mg) in diethyl ether (20 mL) at 0° C. was added bromine (0.14 mL) dropwise and the reaction was stirred at room temperature for 16 h. The reaction was then quenched with aqueous sodium thiosulfate solution (30 mL) and the product extracted into diethyl ether (2×30 mL) The combined organics were dried (MgSO4), reduced in vacuo and purified on silica to give 4,7-dibromo-3,4-dihydro-2H-benzo[b]oxepin-5-one.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.